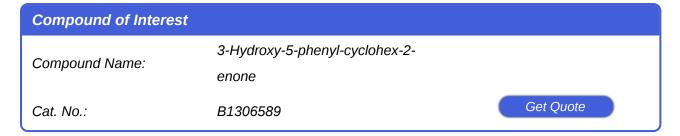




Unveiling the Structural Architecture of a Phenyl-Substituted Cyclohexenone Derivative: A **Technical Guide**

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For Researchers, Scientists, and Drug Development Professionals

Foreword

This technical guide provides an in-depth analysis of the crystal structure of a significant phenyl-substituted cyclohexenone derivative, 3-(2-Hydroxy-phenyl)-5-phenyl-6-ethoxycarbonylcyclohex-2-enone. While the primary focus of this document is on this specific derivative due to the availability of comprehensive crystallographic data, it also aims to provide a broader understanding of the synthesis and characterization of related 3-hydroxy-5-phenyl-cyclohex-**2-enone** compounds. The information presented herein is intended to serve as a valuable resource for researchers and professionals engaged in the fields of medicinal chemistry, materials science, and drug development, offering insights into the structural nuances and experimental methodologies associated with this class of compounds.

Introduction

Cyclohexenone scaffolds are pivotal structural motifs in a vast array of natural products and synthetic molecules exhibiting diverse biological activities. The incorporation of phenyl and hydroxyl substituents onto this core ring system can significantly influence their physicochemical properties and pharmacological profiles. Understanding the precise threedimensional arrangement of these molecules through single-crystal X-ray diffraction is



paramount for structure-activity relationship (SAR) studies and the rational design of novel therapeutic agents. This guide focuses on the detailed crystal structure of 3-(2-Hydroxy-phenyl)-5-phenyl-6-ethoxycarbonyl-cyclohex-2-enone, a close analogue of **3-hydroxy-5-phenyl-cyclohex-2-enone**, for which detailed crystallographic data is publicly available.

Physicochemical Properties

A summary of the key physicochemical properties for the related compound, 3-(2-Hydroxyphenyl)-5-phenylcyclohex-2-enone, is presented in Table 1. This data, sourced from PubChem, provides a foundational understanding of the molecule's characteristics.[1]

Table 1: Physicochemical Properties of 3-(2-Hydroxyphenyl)-5-phenylcyclohex-2-enone[1]

Property	Value
Molecular Formula	C18H16O2
Molecular Weight	264.3 g/mol
IUPAC Name	3-(2-hydroxyphenyl)-5-phenylcyclohex-2-en-1-one
CAS Number	15156-56-6
XLogP3	3.1
Hydrogen Bond Donor Count	1
Hydrogen Bond Acceptor Count	2
Rotatable Bond Count	2
Exact Mass	264.115029749
Monoisotopic Mass	264.115029749
Topological Polar Surface Area	37.3 Ų
Heavy Atom Count	20



Crystallographic Data of 3-(2-Hydroxy-phenyl)-5-phenyl-6-ethoxycarbonyl-cyclohex-2-enone

The crystal structure of 3-(2-Hydroxy-phenyl)-5-phenyl-6-ethoxycarbonyl-cyclohex-2-enone has been determined by single-crystal X-ray diffraction, providing precise insights into its solid-state conformation and intermolecular interactions.[2]

Crystal Data and Structure Refinement

The key crystallographic parameters and refinement details are summarized in Table 2.

Table 2: Crystal Data and Structure Refinement for 3-(2-Hydroxy-phenyl)-5-phenyl-6-ethoxycarbonyl-cyclohex-2-enone[2]



Parameter	Value
Empirical Formula	C21H20O4
Formula Weight	352.38
Crystal System	Monoclinic
Space Group	P21/c
a (Å)	14.1946(17)
b (Å)	5.8445(7)
c (Å)	21.756(3)
α (°)	90
β (°)	104.795(2)
y (°)	90
Volume (ų)	1745.0(4)
Z	4
Calculated Density (g/cm³)	1.280
Absorption Coefficient (mm ⁻¹)	0.088
F(000)	712
Final R indices [I>2σ(I)]	R ₁ = 0.0627, wR ₂ = 0.1484
R indices (all data)	R ₁ = 0.1035, wR ₂ = 0.1685

Molecular Conformation

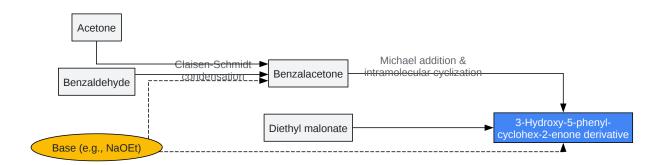
The crystallographic analysis reveals that the cyclohexene ring of the title compound adopts a quasi-chair conformation.[2] This conformation is a critical determinant of the overall molecular shape and the spatial orientation of the substituent groups. The presence of intermolecular hydrogen bonds leads to the formation of a dimer with a 16-membered ring structure.[2]

Experimental Protocols



Synthesis of Cyclohexenone Derivatives

The synthesis of **3-hydroxy-5-phenyl-cyclohex-2-enone** and its derivatives typically involves a base-catalyzed condensation reaction. A representative synthetic workflow is depicted below.



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A representative synthetic workflow for cyclohexenone derivatives.

General Procedure:

- Chalcone Formation: An appropriate benzaldehyde is reacted with a ketone, such as acetone, in the presence of a base (e.g., sodium hydroxide) to form the corresponding α,βunsaturated ketone (chalcone).
- Michael Addition and Cyclization: The resulting chalcone is then reacted with a C-H acidic compound, such as diethyl malonate, in the presence of a base like sodium ethoxide. This proceeds via a Michael addition followed by an intramolecular Dieckmann condensation to yield the cyclohexenone ring system.
- Hydrolysis and Decarboxylation: Subsequent hydrolysis of the ester group followed by decarboxylation can afford the final 3-hydroxy-5-phenyl-cyclohex-2-enone.

Crystallization



Single crystals suitable for X-ray diffraction are typically grown by slow evaporation of a saturated solution of the compound in an appropriate solvent or solvent mixture. Common solvents for crystallization of such organic molecules include ethanol, methanol, ethyl acetate, and hexane, or mixtures thereof. The choice of solvent is critical and often determined empirically.

Spectroscopic Characterization

The structural elucidation of the synthesized compounds is typically confirmed using a combination of spectroscopic techniques:

- Nuclear Magnetic Resonance (NMR) Spectroscopy: ¹H and ¹³C NMR spectroscopy are used to determine the carbon-hydrogen framework of the molecule.
- Infrared (IR) Spectroscopy: IR spectroscopy helps in identifying the functional groups present, such as the hydroxyl (-OH) and carbonyl (C=O) groups.
- Mass Spectrometry (MS): Mass spectrometry is employed to determine the molecular weight and fragmentation pattern of the compound.

Biological Activities and Signaling Pathways

While specific biological activities and modulated signaling pathways for **3-hydroxy-5-phenyl-cyclohex-2-enone** are not extensively documented in the available literature, the broader class of cyclohexenone derivatives has been reported to exhibit a range of biological effects, including antimicrobial and anticancer activities.[3] The enone moiety is a known Michael acceptor and can potentially interact with biological nucleophiles, such as cysteine residues in proteins, which may underpin some of their biological effects.

Further research is required to elucidate the specific biological targets and signaling pathways associated with **3-hydroxy-5-phenyl-cyclohex-2-enone** and its derivatives.

Conclusion

This technical guide has provided a detailed overview of the crystal structure of 3-(2-Hydroxy-phenyl)-5-phenyl-6-ethoxycarbonyl-cyclohex-2-enone, a key derivative of the **3-hydroxy-5-phenyl-cyclohex-2-enone** scaffold. The presented crystallographic data, along with



representative experimental protocols, offer valuable insights for researchers working on the synthesis, characterization, and application of this class of compounds. The lack of detailed biological data for the specific title compound highlights an area ripe for future investigation, where the structural information provided herein can serve as a crucial foundation for the design of new and potent bioactive molecules.

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